6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one
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Description
Scientific Research Applications
Fluorochrome Utilization in Biological Research
Fluorochromes, such as 6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, have become indispensable in biological research for their role as reporter molecules. Their applications extend to multispectral photoacoustic imaging, where they enable the imaging of depth-resolved distributions in small animals with high sensitivity and spatial resolution. This approach facilitates the differentiation of chromophores and fluorochromes, enhancing the visualization of functional and molecular information in vivo (Razansky, Vinegoni, & Ntziachristos, 2007).
Enhancement in Analytical Chemistry
In analytical chemistry, the compound has shown potential in enhancing thiochrome-based peroxide measurements. Thiochrome, a fluorescent product of enzyme-mediated oxidations, benefits from the presence of fluorine-containing compounds in the reaction mixture, leading to a significant increase in the yield of thiochrome. This enhancement is critical for the sensitive fluorometric measurements of peroxides, providing a path to increase the sensitivity of important assay methods (Jianzhong Li et al., 2003).
Applications in Chemical Synthesis
The compound's unique properties are also leveraged in chemical synthesis, particularly in reactions involving fluorocarbon complexes. The interaction of these complexes with nucleophiles has been explored for regioselective carbon-fluorine bond cleavage reactions. This process is instrumental in the synthesis of various organic compounds, highlighting the versatility and reactivity of fluorine-containing reagents in facilitating complex chemical transformations (Park, Pontier-Johnson, & Roundhill, 1990).
Fluorination Techniques
Electrophilic fluorination techniques have seen advancements through the use of hypervalent iodine reagents derived from fluoride. These reagents, stabilized by fluorine-containing compounds like 6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, offer a novel approach to the monofluorination and difluorination of ketones. Such methodologies are pivotal in expanding the toolkit for synthesizing fluorinated organic molecules, which are of significant interest in pharmaceutical and material sciences (Geary, Hope, Singh, & Stuart, 2013).
Properties
IUPAC Name |
6-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULHFQMJFXBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.